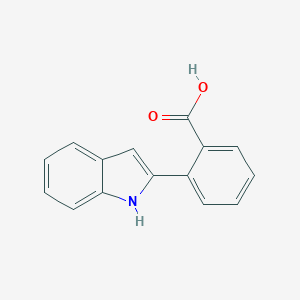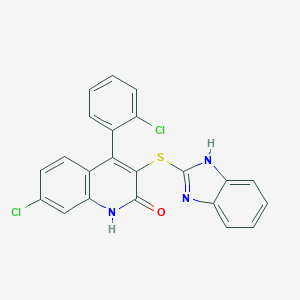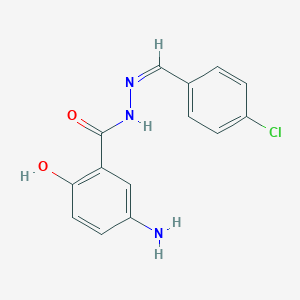![molecular formula C22H20ClN3 B383099 N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine CAS No. 380328-11-0](/img/structure/B383099.png)
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine
Vue d'ensemble
Description
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression and are involved in various cellular processes such as proliferation, differentiation, and immune response. CPI-455 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
- This compound has been studied for its potential anticancer and antimicrobial effects. Research has shown that similar compounds with related heterocyclic entities, such as oxazole, pyrazoline, and pyridine, exhibit significant anticancer activity against various cancer cell lines, as well as antibacterial and antifungal activities against pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Antifungal Activity
- Compounds structurally related to N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine have shown efficacy in antimicrobial activities. Studies indicate that such compounds, when tested, demonstrate significant antifungal activity (Gein et al., 2020).
Metabolic Studies
- The metabolism of similar compounds has been investigated, revealing major metabolic pathways such as N-dealkylation and the formation of mercapturic acid adducts. These metabolic pathways are crucial for understanding the biological activity and potential therapeutic uses of such compounds (Zhang et al., 2000).
Synthesis and Structural Analysis
- Extensive research has been conducted on the synthesis and structural characterization of compounds similar to this compound. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields (Song et al., 2002).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets causing various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect multiple biochemical pathways, but the exact pathways and their downstream effects would need further investigation.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJXZWXCLRCTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B383022.png)
![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)
![1-isopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383026.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B383027.png)
![2-bromo-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B383030.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B383034.png)
![4-[3-(3-fluorophenyl)-11-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B383036.png)
![11-(4-methoxyphenyl)-10-(trifluoroacetyl)-3-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383037.png)
![2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B383038.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B383039.png)
